molecular formula C20H31NO8 B14859078 Echimidine N-oxide, HPLC Grade

Echimidine N-oxide, HPLC Grade

Cat. No.: B14859078
M. Wt: 413.5 g/mol
InChI Key: KDJGEXAPDZNXSD-FIYUHPBMSA-N
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Description

Echimidine N-oxide, HPLC Grade, is a pyrrolizidine alkaloid derivative. It is primarily used as a reference substance in analytical chemistry due to its high purity and stability. The compound is known for its hepatotoxic properties and is often studied in the context of food safety and toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Echimidine N-oxide can be synthesized from its parent compound, echimidine, through an oxidation reaction. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the N-oxide .

Industrial Production Methods

Industrial production of Echimidine N-oxide involves the extraction of echimidine from plant sources, followed by its oxidation. The extraction process usually employs solvents like methanol or ethanol, and the oxidation is performed using industrial-scale oxidizing agents. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired grade .

Chemical Reactions Analysis

Types of Reactions

Echimidine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Echimidine N-oxide is extensively used in scientific research due to its unique properties:

Mechanism of Action

Echimidine N-oxide exerts its effects primarily through its interaction with liver cells. The compound is metabolized in the liver to form reactive intermediates that can bind to cellular macromolecules, leading to cell damage and hepatotoxicity. The primary molecular targets include DNA and proteins, which are modified by the reactive intermediates, leading to cellular dysfunction and toxicity .

Comparison with Similar Compounds

Similar Compounds

  • Heliotrine N-oxide
  • Senecivernine N-oxide
  • Erucifoline N-oxide
  • Monocrotaline N-oxide

Uniqueness

Echimidine N-oxide is unique due to its specific structure and the particular toxicological profile it exhibits. While other pyrrolizidine alkaloid N-oxides share similar toxic properties, Echimidine N-oxide is often used as a reference standard due to its well-characterized chemical and toxicological properties .

Properties

Molecular Formula

C20H31NO8

Molecular Weight

413.5 g/mol

IUPAC Name

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20?,21?/m0/s1

InChI Key

KDJGEXAPDZNXSD-FIYUHPBMSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)C([C@H](C)O)(C(C)(C)O)O)[O-]

Canonical SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-]

Origin of Product

United States

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